molecular formula C23H34O6 B13443567 3alpha-Hydroxy Pravastatin Lactone-d3

3alpha-Hydroxy Pravastatin Lactone-d3

Cat. No.: B13443567
M. Wt: 409.5 g/mol
InChI Key: JCXABYACWXHFQQ-JZMPFTGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha-Hydroxy Pravastatin Lactone-d3 involves multiple steps, starting from the precursor pravastatinThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

3alpha-Hydroxy Pravastatin Lactone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the lactone ring can produce diols .

Mechanism of Action

The mechanism of action of 3alpha-Hydroxy Pravastatin Lactone-d3 is similar to that of pravastatin. It inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels in the blood . The compound targets the active site of the enzyme, preventing the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key intermediate in cholesterol biosynthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H34O6

Molecular Weight

409.5 g/mol

IUPAC Name

[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13?,14-,16-,17-,18+,19-,20+,22+/m1/s1/i2D3

InChI Key

JCXABYACWXHFQQ-JZMPFTGZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O

Origin of Product

United States

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